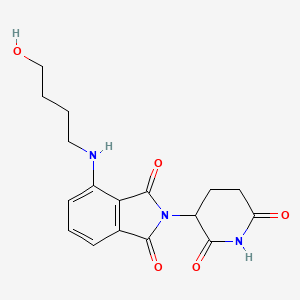
Pomalidomide-C4-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-C4-OH, also known as pomalidomide, is a derivative of thalidomide and belongs to the class of immunomodulatory imide drugs. It is primarily used in the treatment of multiple myeloma, a type of blood cancer. Pomalidomide has shown significant antiangiogenic, antiproliferative, and proapoptotic effects, making it a valuable therapeutic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pomalidomide is synthesized through a multi-step process. One common method involves the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione. This intermediate is then reduced to form pomalidomide . Continuous flow chemistry has also been employed to improve the efficiency and safety of the synthesis process .
Industrial Production Methods
Industrial production of pomalidomide involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often exceeding 99% . The use of continuous flow chemistry allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide undergoes various chemical reactions, including:
Oxidation: Pomalidomide can be oxidized under specific conditions to form different derivatives.
Reduction: The nitro group in the intermediate compound is reduced to form the final product.
Substitution: Pomalidomide can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas and palladium on carbon are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major product formed from these reactions is pomalidomide itself, along with various derivatives depending on the specific reaction conditions .
Scientific Research Applications
Pomalidomide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Primarily used in the treatment of multiple myeloma and other hematological malignancies.
Industry: Employed in the development of new therapeutic agents and drug delivery systems.
Mechanism of Action
Pomalidomide exerts its effects through multiple mechanisms:
Immunomodulation: Enhances T cell and natural killer cell-mediated immunity.
Antineoplastic Activity: Inhibits the proliferation and induces apoptosis of tumor cells.
Angiogenesis Inhibition: Prevents the formation of new blood vessels that supply tumors.
The molecular targets of pomalidomide include cereblon, a component of the E3 ubiquitin ligase complex, which leads to the degradation of specific proteins involved in tumor growth and survival .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound, known for its teratogenic effects but also its immunomodulatory properties.
Lenalidomide: Another derivative of thalidomide with similar but more potent effects.
Uniqueness
Pomalidomide is more potent than both thalidomide and lenalidomide, with a better efficacy and toxicity profile. It has shown significant activity in patients who are refractory to other treatments, making it a valuable addition to the therapeutic arsenal .
Properties
Molecular Formula |
C17H19N3O5 |
|---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-(4-hydroxybutylamino)isoindole-1,3-dione |
InChI |
InChI=1S/C17H19N3O5/c21-9-2-1-8-18-11-5-3-4-10-14(11)17(25)20(16(10)24)12-6-7-13(22)19-15(12)23/h3-5,12,18,21H,1-2,6-9H2,(H,19,22,23) |
InChI Key |
MBZGGBBHLRSXLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















